molecular formula C14H9BrO B3231038 5-Bromo-2-phenylbenzofuran CAS No. 13141-26-9

5-Bromo-2-phenylbenzofuran

Cat. No.: B3231038
CAS No.: 13141-26-9
M. Wt: 273.12 g/mol
InChI Key: SFOIOHYHETTZGZ-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylbenzofuran is a brominated derivative of benzofuran, a heterocyclic aromatic organic compound. Benzofurans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Synthetic Routes and Reaction Conditions:

  • Bromination of 2-Phenylbenzofuran: The compound can be synthesized by the bromination of 2-phenylbenzofuran using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzofuran with phenyl bromide in the presence of aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-bromo-2-phenylbenzofurancarboxylic acid.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-phenylbenzofuran.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: 5-Bromo-2-phenylbenzofurancarboxylic acid.

  • Reduction: 2-Phenylbenzofuran.

  • Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-phenylbenzofuran has found applications in various scientific research fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new therapeutic agents.

  • Medicine: It has been studied for its potential use in treating various diseases, including cancer and bacterial infections.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-phenylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, leading to the inhibition or activation of these targets.

  • Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

5-Bromo-2-phenylbenzofuran is similar to other brominated benzofurans, such as 5-bromo-2-methylbenzofuran and 5-bromo-2-nitrobenzofuran its unique combination of the phenyl group and bromine atom at specific positions gives it distinct chemical and biological properties

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Properties

IUPAC Name

5-bromo-2-phenyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOIOHYHETTZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The general procedure was used to convert phenylacetylene and 4-bromo-2-iodophenol to the title product. Purification by flash chromatography (20% CH2Cl2 in hexanes as the eluent) gave the analytically pure product as a white solid (468 mg, 86% yield). 1H NMR (300 MHz, CDCl3) δ 7.82 (d, J=6.97, 2H), 7.69-7.67 (m, 1H), 7.46-7.35 (m, 5H), 6.91 (s, 1H). 13C NMR (75 MHz, CDCl3) δ 157.18, 153.56, 131.17, 129.85, 128.97, 128.82, 127.04, 125.02, 123.43, 115.95, 112.56, 100.58. Anal. Calcd. for C14H9BrO: C, 61.57; H, 3.32; Br, 29.26. Found C, 61.46; H, 3.26; Br, 29.50. m.p.: 157° C. (lit.,9, 158-159° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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